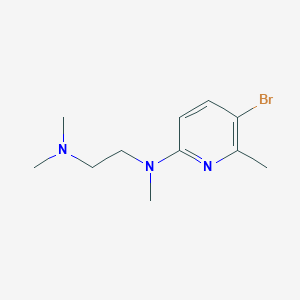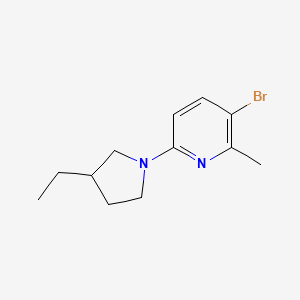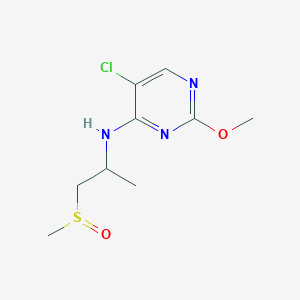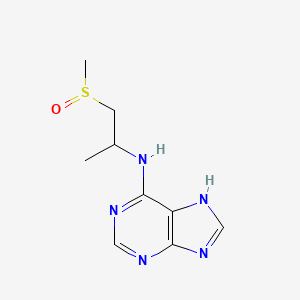![molecular formula C13H19NO3S B6631426 2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline is a chemical compound commonly referred to as MSEA. It belongs to the family of substituted anilines and is used in various scientific research applications.
作用機序
The mechanism of action of MSEA is not fully understood. However, it has been shown to inhibit the activity of various enzymes, which may contribute to its biological effects. MSEA has been shown to inhibit PDE5, which is involved in the regulation of smooth muscle tone in the blood vessels. Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and increased blood flow. MSEA has also been shown to inhibit CA, which is involved in the regulation of acid-base balance in the body. Inhibition of CA leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in the pH of the blood. MSEA has also been shown to inhibit MAO, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
MSEA has been shown to have various biochemical and physiological effects. It has been shown to have potent vasodilatory effects, which can lead to increased blood flow and decreased blood pressure. MSEA has also been shown to have anti-inflammatory effects, which can be beneficial for the treatment of various inflammatory conditions. Additionally, MSEA has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
実験室実験の利点と制限
MSEA has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. Additionally, MSEA has been shown to have potent inhibitory effects on various enzymes, which makes it a valuable tool for studying enzyme activity. However, MSEA also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, MSEA has been shown to have some toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MSEA. One area of interest is the development of MSEA as a potential drug candidate for the treatment of various cancers. Additionally, further research is needed to fully understand the mechanism of action of MSEA and its effects on various enzymes. Further optimization of the synthesis method for MSEA may also be beneficial for improving the yield and purity of the final product. Overall, MSEA has the potential to be a valuable tool for scientific research and drug discovery.
合成法
The synthesis of MSEA involves the reaction of 2-chloro-N-(2-hydroxyethyl)aniline with 2-methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields MSEA in good yields and high purity. The synthesis of MSEA has been optimized to improve the yield and purity of the final product.
科学的研究の応用
MSEA is used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been shown to have potent inhibitory effects on various enzymes, including phosphodiesterase 5 (PDE5), carbonic anhydrase (CA), and monoamine oxidase (MAO). MSEA has also been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various cancers.
特性
IUPAC Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)13-5-3-2-4-12(13)14-8-6-11-7-9-17-10-11/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZINXBVWRBKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)





![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)



